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Compound of Interest

Compound Name:
3,3'-

Bis(trifluoromethyl)benzophenone

Cat. No.: B159179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis,

and known applications of 3,3'-Bis(trifluoromethyl)benzophenone. The information is

intended to support research and development activities in the fields of chemistry, materials

science, and drug development.

Core Physical Properties
3,3'-Bis(trifluoromethyl)benzophenone is a white to light yellow crystalline powder.[1] Its

core physical and chemical properties are summarized in the table below. It is important to note

that while the melting point has been experimentally determined, the boiling point and density

are currently based on predictive models.
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Property Value Source

CAS Number 1868-00-4 [1][2]

Molecular Formula C₁₅H₈F₆O [3][2]

Molecular Weight 318.21 g/mol [3][2]

Melting Point 100-102 °C [3][4]

Boiling Point (Predicted) 328.6 ± 42.0 °C

Density (Estimated) 1.3935 g/cm³

Appearance
White to light yellow

powder/crystal
[1][5]

Solubility

Slightly soluble in Chloroform

and Methanol.[6] Enhanced

solubility in organic solvents is

suggested due to the

trifluoromethyl groups.[5]

N/A

Experimental Protocols
Detailed experimental protocols for the determination of all physical properties for this specific

compound are not readily available in the public domain. However, standard methodologies for

determining the melting point of crystalline organic solids can be applied.

Melting Point Determination (Capillary Method)
This protocol describes a general procedure for determining the melting point range of a solid

organic compound using a capillary melting point apparatus.

Methodology:

Sample Preparation: A small amount of the dry 3,3'-Bis(trifluoromethyl)benzophenone is

finely powdered. The open end of a capillary tube is pressed into the powder to pack a small

amount of the sample into the tube. The tube is then inverted and tapped gently to cause the
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solid to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in

height is achieved.

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting

point apparatus.

Heating and Observation:

For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an

approximate melting range.

For a more precise measurement, a new sample is heated rapidly to about 20 °C below

the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

Data Recording: The temperature at which the first droplet of liquid is observed is recorded

as the beginning of the melting range. The temperature at which the entire sample has

completely melted is recorded as the end of the melting range.

Synthesis Workflow
A detailed, step-by-step synthesis protocol for 3,3'-Bis(trifluoromethyl)benzophenone is not

explicitly available in peer-reviewed literature. However, based on established organic

chemistry principles and synthesis routes for analogous benzophenone derivatives, a plausible

synthetic pathway involves a Grignard reaction. The following diagram illustrates a logical

workflow for this synthesis.
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Grignard Reagent Formation

Acylation Reaction Workup and Purification

3-Bromobenzotrifluoride

3-(Trifluoromethyl)phenylmagnesium bromide
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Magnesium (Mg)

Anhydrous Ether (Solvent)

3,3'-Bis(trifluoromethyl)benzophenone

Reacts with

3-(Trifluoromethyl)benzoyl chloride Aqueous Acid Workup Extraction Purification (e.g., Recrystallization)
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Proposed Synthesis Workflow for 3,3'-Bis(trifluoromethyl)benzophenone.

Biological Activity and Signaling Pathways
Role as a Photoinitiator
3,3'-Bis(trifluoromethyl)benzophenone is utilized as a photoinitiator, particularly in the

production of polymers and resins.[5] It belongs to the class of Type II photoinitiators. Upon

absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited state

does not undergo direct cleavage but instead abstracts a hydrogen atom from a synergistic

molecule (a co-initiator), typically an amine or an alcohol. This process generates two radicals:

a ketyl radical from the benzophenone and a radical from the co-initiator. The radical derived

from the co-initiator is often the primary species that initiates the polymerization process.

The following diagram illustrates the general mechanism of a Type II photoinitiator.
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General Mechanism of a Type II Photoinitiator.

Potential for Endocrine Disruption
While some benzophenone derivatives, such as benzophenone-3 (oxybenzone), have been

investigated for their potential endocrine-disrupting effects, there is currently no specific

toxicological data available in the public domain for 3,3'-Bis(trifluoromethyl)benzophenone
to confirm or deny such activity. A safety data sheet for the compound states that it does not
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contain any known or suspected endocrine disruptors. Further research is required to evaluate

the toxicological profile of this specific molecule.

Other Applications
The presence of trifluoromethyl groups in 3,3'-Bis(trifluoromethyl)benzophenone imparts

properties such as enhanced thermal stability and UV absorption capabilities.[5] This makes it

a valuable component in various materials science applications:

UV Absorption in Coatings and Plastics: It can be used as a UV absorber to protect materials

from photodegradation, thereby extending their lifespan.[5]

Organic Photovoltaics: It has been explored for its role in improving the efficiency of organic

solar cells as a light-harvesting agent.[5]

Pharmaceutical Development: The compound is explored in drug formulation processes,

potentially for creating compounds with enhanced bioavailability.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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